3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a useful research compound. Its molecular formula is C20H15BrN4OS and its molecular weight is 439.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
The compound with 1,3,4-oxadiazole moiety has been studied for its potential antitubercular activity. Modifications to the isoniazid structure, including those with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, have demonstrated significant in vitro anti-tubercular activity against various strains of mycobacteria. Some of these compounds displayed an efficacy comparable to that of standard treatments, making them notable for the design of new anti-TB compounds (Asif, 2014).
Broad Biological Activities of Oxadiazole Derivatives
1,3,4-oxadiazole derivatives are recognized for their extensive range of biological activities. These derivatives are found in compounds exhibiting antidiabetic, antimicrobial, anticancer, antioxidant, antiparasitic, and many other pharmacological properties. The structural versatility of the 1,3,4-oxadiazole ring enables effective binding with various enzymes and receptors, leading to diverse bioactivities, significant in drug development (Jalhan et al., 2017).
Metal-Ion Sensing Applications
The 1,3,4-oxadiazole scaffolds are prominent in the field of fluorescent frameworks, particularly in the development of potential chemosensors. These molecules exhibit high photoluminescent quantum yield, excellent thermal and chemical stability, and possess potential coordination sites, making them suitable for selective metal-ion sensing. The detection mechanisms include photo-induced electron transfer, excited-state intramolecular proton transfer, and complex formation (Sharma et al., 2022).
Optoelectronic Material Applications
Compounds containing the 1,3,4-oxadiazole unit have also been applied in optoelectronic materials. The integration of 1,3,4-oxadiazole and pyrimidine fragments into π-extended conjugated systems has shown immense value in creating novel materials for organic light-emitting diodes, photoelectric conversion elements, and other luminescent applications. The structural uniqueness of these compounds contributes significantly to the field of material science and organic electronics (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The compound “3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine” belongs to the class of oxadiazoles and pyridazines. Compounds in these classes have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Depending on the specific targets of this compound, it could potentially influence a variety of cellular processes .
Pharmacokinetics
Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence these properties .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13-2-4-14(5-3-13)17-10-11-19(24-23-17)27-12-18-22-20(25-26-18)15-6-8-16(21)9-7-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVFHVSNOKWEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.